molecular formula C33H54N4O6S B564456 N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 100929-79-1

N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B564456
CAS No.: 100929-79-1
M. Wt: 634.877
InChI Key: KOUWIQGLHGEHHW-UVJOBNTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a synthetic peptide compound with the molecular formula C33H54N4O6S. It is commonly used in biochemical research due to its unique properties and applications. The compound is typically available as a white to off-white powder and is known for its high purity, often exceeding 95% as determined by high-performance liquid chromatography (HPLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the N-terminal formyl group is introduced using formic acid. The final product is then cleaved from the resin and purified by HPLC.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-throughput purification techniques, such as preparative HPLC, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The formyl group can be reduced to an aldehyde or alcohol using reducing agents such as sodium borohydride.

    Substitution: The peptide can participate in substitution reactions where specific amino acid residues are replaced with other amino acids or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), performic acid.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Amino acid derivatives, coupling agents like DIC and HOBt.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Reduced formyl group derivatives.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and receptor binding assays.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of peptide-based materials and as a standard for analytical methods.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the peptide.

Comparison with Similar Compounds

N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid can be compared with other similar peptide compounds, such as:

    N-Formyl-Met-Leu-Phe: Another formylated peptide with similar properties but different biological activity.

    N-Formyl-Met-Leu-Trp: A peptide with a tryptophan residue instead of tyrosine, leading to different interactions and effects.

    N-Formyl-Met-Leu-Ala: A simpler peptide with an alanine residue, used for studying basic peptide interactions.

The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct properties and applications compared to other peptides.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O6S.C12H23N/c1-13(2)10-17(23-19(27)16(22-12-25)8-9-31-3)20(28)24-18(21(29)30)11-14-4-6-15(26)7-5-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,12-13,16-18,26H,8-11H2,1-3H3,(H,22,25)(H,23,27)(H,24,28)(H,29,30);11-13H,1-10H2/t16-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUWIQGLHGEHHW-UVJOBNTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC=O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745560
Record name N-Formyl-L-methionyl-L-leucyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-79-1
Record name N-Formyl-L-methionyl-L-leucyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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